1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene]
Description
1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] is a sulfonyl-bridged bis(benzene) derivative featuring prop-1-en-1-yl and propoxy substituents at the 3- and 4-positions, respectively. This compound is synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods described for related sulfonylbis aromatic systems . Purification typically involves flash column chromatography, yielding amorphous solids characterized by NMR (1H, 13C) and HPLC-MS for structural validation .
Properties
CAS No. |
920281-39-6 |
|---|---|
Molecular Formula |
C24H30O4S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-prop-1-enyl-4-(3-prop-1-enyl-4-propoxyphenyl)sulfonyl-1-propoxybenzene |
InChI |
InChI=1S/C24H30O4S/c1-5-9-19-17-21(11-13-23(19)27-15-7-3)29(25,26)22-12-14-24(28-16-8-4)20(18-22)10-6-2/h5-6,9-14,17-18H,7-8,15-16H2,1-4H3 |
InChI Key |
HTOFCEDRHDTHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)C=CC)C=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dihydroxydiphenyl sulfone and allyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous solution with caustic soda lye at a temperature of 55-60°C under autogenously generated pressure for 8 hours.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] follows similar steps but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: The prop-1-en-1-yl and propoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s substituents distinguish it from similar sulfonylbis derivatives. Key comparisons include:
Table 1: Substituent-Driven Properties of Sulfonylbis Derivatives
- Electronic Effects: The propoxy group (electron-donating) contrasts with electron-withdrawing groups (e.g., CF3 in 4n, F in 4k), altering electronic density and reactivity.
- Steric and Solubility Trends : The bulky propoxy substituent increases lipophilicity, reducing aqueous solubility compared to methoxy (MMPP) or smaller halogens (4k, 4l). This may limit pharmaceutical applicability without formulation adjustments .
Structural Validation Techniques
Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) is a common validation tool for sulfonylbis derivatives .
Biological Activity
1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene], also known by its CAS number 95680-77-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group attached to two propoxybenzene moieties, each containing a prop-1-en-1-yl group. The unique structural characteristics of this compound suggest diverse biological applications, including antimicrobial and cytotoxic properties.
The molecular formula of 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] is with a molecular weight of 414.66 g/mol. It is typically presented as a white crystalline powder, which is soluble in organic solvents but less so in water. The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Salmonella typhimurium | 32 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains.
Cytotoxic Effects
In addition to its antimicrobial activity, the compound has shown promising cytotoxic effects against cancer cell lines. A study evaluating its impact on AGS gastric cancer cells reported an IC50 value of approximately 200 µM after 24 hours of treatment. This indicates that the compound can inhibit cell proliferation in a dose-dependent manner.
The proposed mechanism of action for the antimicrobial and cytotoxic effects of 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] involves the disruption of cellular membranes and the induction of oxidative stress within the target cells. The presence of the sulfonyl group is believed to enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : A comprehensive evaluation involving various bacterial strains highlighted the broad-spectrum antimicrobial potential of the compound, particularly against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In vitro studies on AGS cells demonstrated significant cytotoxicity, with evidence suggesting that higher concentrations lead to increased apoptosis and ROS generation.
- Comparative Analysis : Comparative studies with other similar compounds (e.g., thymol derivatives) indicated that while some derivatives exhibited lower activity, 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] maintained robust biological activity across various assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
